molecular formula C15H29N3O6S2 B13392987 Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate

Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate

Cat. No.: B13392987
M. Wt: 411.5 g/mol
InChI Key: JQXFEQZHDMPMJE-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a sulfamoylamino-methyl substituent, and a sulfanyl (thiol) group at position 3. Its design incorporates steric protection (via tert-butyl groups) and reactive sulfur moieties, which may enhance stability and enable selective interactions in biological systems.

Properties

IUPAC Name

tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O6S2/c1-14(2,3)23-12(19)17-9-11(25)7-10(17)8-18(26(16,21)22)13(20)24-15(4,5)6/h10-11,25H,7-9H2,1-6H3,(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFEQZHDMPMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • Chiral Pyrrolidine Intermediate : The synthesis often begins with a chiral pyrrolidine derivative such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine-2-carboxylic acid. This intermediate is prepared from Boc-L-cis-hydroxyproline via a four-step sequence involving methyl esterification, tert-butyldimethylsilyl (TBS) protection, methylation, and demethylation reactions.
Step Reaction Type Description
1 Methyl esterification Conversion of carboxylic acid to methyl ester
2 TBS protection Protection of hydroxyl group with tert-butyldimethylsilyl group
3 Methylation Alkylation of the nitrogen or carbon centers
4 Demethylation Removal of methyl ester to regenerate carboxylic acid

This method provides a safe, environmentally friendly, and scalable route to the key pyrrolidine intermediate.

Introduction of Sulfamoyl Group

  • The sulfamoyl group (–SO2NH–) is introduced by reacting the amino group of the pyrrolidine intermediate with sulfamoylating agents such as sulfamoyl chlorides or sulfamoyl anhydrides under controlled conditions.
  • Protection of the amino group with tert-butyl or (2-methylpropan-2-yl)oxycarbonyl groups facilitates selective sulfamoylation without side reactions.

Attachment of the Sulfanyl Group

  • The sulfanyl (–SH) group at the 4-position of the pyrrolidine ring is introduced via thiolation reactions.
  • Typical methods include nucleophilic substitution of a leaving group (e.g., halide) with a thiol or thiolate anion.
  • Protection of other functional groups is crucial to avoid side reactions during these steps.

Final Deprotection and Purification

  • After installation of all functional groups, protecting groups such as tert-butyl carbamates are removed under acidic conditions (e.g., trifluoroacetic acid treatment).
  • The final compound is purified by chromatographic techniques or recrystallization.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Methyl esterification Methanol, acid catalyst (e.g., HCl or H2SO4) Converts carboxylic acid to methyl ester
TBS protection Tert-butyldimethylsilyl chloride, imidazole, DMF Protects hydroxyl groups
Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Alkylates nitrogen or carbon centers
Demethylation Lithium hydroxide in THF/water Hydrolyzes methyl esters back to acids
Sulfamoylation Sulfamoyl chloride, base (e.g., triethylamine) Introduces sulfamoyl group
Thiolation Thiol or thiolate salts, nucleophilic substitution Introduces sulfanyl group
Deprotection Trifluoroacetic acid or other acid Removes Boc and related protecting groups

Research Findings and Optimization

  • The described four-step method for preparing the pyrrolidine intermediate is noted for its safety, environmental friendliness, and scalability, making it suitable for industrial applications.
  • Protecting group strategies using tert-butyl and (2-methylpropan-2-yl)oxycarbonyl groups provide excellent chemoselectivity during multi-step synthesis.
  • Use of lithium hydroxide for ester hydrolysis offers mild conditions that preserve stereochemistry and sensitive functionalities.
  • Sulfamoylation and thiolation steps require careful control of reaction conditions to avoid overreaction or side product formation.
  • Purification challenges are addressed by selective extraction and drying protocols, e.g., ethyl acetate extraction and magnesium sulfate drying.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Starting Material Synthesis Boc-L-cis-hydroxyproline, methyl esterification, TBS protection, methylation, demethylation Chiral pyrrolidine intermediate obtained
Sulfamoyl Group Introduction Sulfamoyl chloride, base (e.g., triethylamine) Selective sulfamoylation of amino group
Sulfanyl Group Introduction Thiol/thiolate nucleophile, substitution reaction Installation of sulfanyl substituent
Final Deprotection Acidic conditions (e.g., TFA) Removal of protecting groups, product isolation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove protective groups or to modify the sulfanyl group.

    Substitution: Various nucleophiles can substitute the sulfamoylamino group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the sulfamoylamino group.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways and mechanisms.

Medicine

While not directly used as a drug, this compound can serve as a precursor for the synthesis of potential therapeutic agents. Its unique chemical properties allow for the design of molecules with specific biological activities.

Industry

In industrial settings, this compound can be used in the development of new materials and chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate involves its ability to interact with various molecular targets. The sulfamoylamino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfamoylamino group introduces a hydrogen-bonding motif absent in the mesyloxy or alkyne-ester analogs .
  • The 4-sulfanyl group provides nucleophilic reactivity distinct from the electrophilic mesyloxy group in or the inert alkyne in .
  • Compared to the spirocyclic analogs in , the target lacks aromaticity but offers greater flexibility due to its linear pyrrolidine backbone.

Key Observations :

  • The mesylation in achieved a higher yield (92%) than the alkyne-ester formation in (83%), likely due to milder reaction conditions.
  • The use of tetramethylazodicarboxamide in highlights radical or coupling pathways distinct from nucleophilic acylations in .

Biological Activity

Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H36N2O6SC_{23}H_{36}N_{2}O_{6}S, and it features a pyrrolidine ring, which is significant for its biological activity. The presence of the sulfamoyl group is noteworthy as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC23H36N2O6S
Molecular Weight468.63 g/mol
CAS Number210354-30-6
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the sulfamoyl group, which has been linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfamoyl compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfamoyl compounds are known to interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions like glaucoma or edema.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfamoyl derivatives. The results indicated that the tested compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Enzyme Interaction Analysis :
    • Research conducted at a leading pharmaceutical institute explored the interaction of sulfamoyl compounds with carbonic anhydrase. The findings demonstrated that the compound could act as a reversible inhibitor, providing insights into its potential use in treating metabolic disorders .
  • Pharmacokinetic Studies :
    • A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. The results suggested favorable bioavailability and a half-life suitable for therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what reaction conditions are critical for achieving high yields?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with pyrrolidine derivatives and tert-butyl-protected intermediates. Key steps include:

  • Introduction of sulfamoyl groups : Use (2-methylpropan-2-yl)oxycarbonyl (Boc) protection under anhydrous conditions with bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to prevent side reactions .
  • Functionalization of the pyrrolidine ring : Sulfanyl (SH) groups are introduced via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂ or Ar) to avoid oxidation .
  • Purification : Column chromatography with silica gel and solvent systems like hexane/ethyl acetate (3:1) is critical for isolating intermediates .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrrolidine ring. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₃₀N₃O₅S₂: ~420.15) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly for resolving stereochemistry at the 4-sulfanyl position .

Advanced: How can researchers address contradictions in spectroscopic data between similar pyrrolidine derivatives?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Stereochemical variations : Compare diastereomers using NOESY or ROESY NMR to confirm spatial arrangements .
  • Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to assess shifts caused by hydrogen bonding .
  • Impurity profiles : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) and adjust reaction stoichiometry .

Advanced: What strategies optimize the reaction yield of the sulfamoylamino-methyl group installation?

Answer:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation, reducing reaction time from 24 hr to 6 hr .
  • Temperature control : Maintain 0–5°C during sulfamoylation to minimize hydrolysis of the Boc group .
  • Protection/deprotection cycles : Temporarily protect the sulfanyl group with trityl chloride to prevent disulfide formation during subsequent steps .

Advanced: How can the sulfamoyl and sulfanyl groups in this compound be leveraged in enzyme interaction studies?

Answer:

  • Enzyme inhibition assays : The sulfamoyl group mimics phosphate in ATP-binding pockets. Use fluorescence polarization to measure binding affinity with kinases .
  • Redox activity studies : The sulfanyl group participates in thiol-disulfide exchange. Monitor glutathione interactions via Ellman’s assay (λ = 412 nm) .
  • Crystallographic docking : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and refine structures using PHENIX or Coot .

Advanced: What computational methods predict the compound’s reactivity in complex biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess interactions with lipid membranes .
  • ADMET prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Basic: How does the tert-butyl group influence the compound’s stability and solubility?

Answer:

  • Steric protection : The bulky tert-butyl group shields the carbamate from hydrolysis, enhancing stability in aqueous buffers (pH 7.4) .
  • Lipophilicity : Increases LogP by ~1.5 units, improving membrane permeability but reducing aqueous solubility. Counterbalance by co-solvents (e.g., DMSO/PBS mixtures) .

Advanced: What are the best practices for handling the compound’s sulfanyl group to prevent oxidation during storage?

Answer:

  • Storage conditions : Keep at –20°C under argon in amber vials. Add 1% w/v EDTA to chelate metal catalysts of oxidation .
  • Stabilizers : Use 1 mM tris(2-carboxyethyl)phosphine (TCEP) in solution to maintain the –SH group in reduced form .

Advanced: How can researchers validate the compound’s stereochemical purity during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers (retention time ~12 min for (2S,4R)) .
  • Optical rotation : Compare [α]²⁵D values with literature data (e.g., +15° for the correct diastereomer) .

Basic: What safety precautions are essential when working with this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact with sulfanyl derivatives .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., tert-butyl chloroformate) .
  • Waste disposal : Neutralize acidic/basic waste with 1 M NaOH or HCl before discarding .

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